2,3,7-Trimethoxyphenanthrene
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Overview
Description
2,3,7-Trimethoxyphenanthrene is a phenanthrene derivative characterized by the presence of three methoxy groups attached to the phenanthrene backbone. Phenanthrenes are polycyclic aromatic hydrocarbons that occur naturally in various plants and can also be synthesized. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethoxyphenanthrene typically involves the cyclization of stilbene derivatives under UV irradiation. This process leads to the formation of dihydrophenanthrenes, which can then be further modified to introduce methoxy groups at the desired positions .
Industrial Production Methods: These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,7-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can convert the compound into its dihydro derivatives.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinones, while reduction can produce dihydrophenanthrenes .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Medicine: Its anti-inflammatory properties have been explored for potential therapeutic use.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its activity . Additionally, the compound’s cytotoxic effects are believed to result from its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
2,3,7-Trimethoxyphenanthrene can be compared with other phenanthrene derivatives, such as:
- 2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene
- 3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,4-dimethoxyphenanthrene (nudol)
- 3,7-Dihydroxy-2,4-dimethoxyphenanthrene (confusarin)
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of methoxy groups at positions 2, 3, and 7 enhances its stability and solubility compared to other phenanthrene derivatives .
Properties
CAS No. |
64701-00-4 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,3,7-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-6-7-14-11(8-13)4-5-12-9-16(19-2)17(20-3)10-15(12)14/h4-10H,1-3H3 |
InChI Key |
AUYZMSOQVXJTME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)OC)OC |
Origin of Product |
United States |
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